molecular formula C12H19BN2O4S B1399725 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid CAS No. 486422-70-2

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B1399725
CAS No.: 486422-70-2
M. Wt: 298.17 g/mol
InChI Key: XYNOKACGLGJGID-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a sulfonyl group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized via the reaction of phenylboronic acid with appropriate reagents under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where the phenylboronic acid intermediate is treated with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated phenylboronic acid is reacted with ethylpiperazine under suitable conditions, such as heating in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Sulfides.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with diols.

    Medicine: Investigated for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as boron-containing polymers and sensors.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug development and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or reacting with other chemical species in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the sulfonyl and ethylpiperazine groups, making it less versatile in certain applications.

    4-Sulfonylphenylboronic Acid: Contains the sulfonyl group but lacks the ethylpiperazine moiety, limiting its potential interactions.

    4-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic Acid: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.

Uniqueness

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is unique due to the presence of both the sulfonyl and ethylpiperazine groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for versatile interactions and makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNOKACGLGJGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198274
Record name B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-70-2
Record name B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486422-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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